molecular formula C6H15N B13270394 2,2-Dimethylbutan-1-amine

2,2-Dimethylbutan-1-amine

Cat. No.: B13270394
M. Wt: 101.19 g/mol
InChI Key: PZVPOYBHOPRJNP-UHFFFAOYSA-N
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Description

2,2-Dimethylbutan-1-amine is a useful research compound. Its molecular formula is C6H15N and its molecular weight is 101.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H15N

Molecular Weight

101.19 g/mol

IUPAC Name

2,2-dimethylbutan-1-amine

InChI

InChI=1S/C6H15N/c1-4-6(2,3)5-7/h4-5,7H2,1-3H3

InChI Key

PZVPOYBHOPRJNP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)CN

Origin of Product

United States

Structural Classification and Chemical Significance

2,2-Dimethylbutan-1-amine, with the chemical formula C6H15N, is classified as a primary aliphatic amine. nih.gov The "butan-1-amine" designation indicates a four-carbon chain (butane) with an amine group (-NH2) attached to the first carbon. The "2,2-dimethyl" prefix specifies the presence of two methyl groups (-CH3) bonded to the second carbon of the butane (B89635) chain. This arrangement results in a sterically hindered primary amine, a key feature that dictates its chemical behavior and significance.

The presence of the bulky tert-butyl-like group adjacent to the primary amine functionality significantly influences its reactivity. This steric hindrance can prevent or slow down certain reactions that are typical for less hindered primary amines, while also enabling selective transformations in others. This characteristic makes it a useful tool in organic synthesis for controlling the outcome of chemical reactions.

The molecular structure of this compound is characterized by a quaternary carbon atom at the second position of the butane backbone. wikipedia.org This structural motif is relatively uncommon in simple acyclic amines and contributes to its distinct physical and chemical properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC6H15N
Molecular Weight101.19 g/mol
IUPAC NameThis compound
CAS Number41781-17-3
Monoisotopic Mass101.12045 Da

Data sourced from PubChem and ChemSpider. nih.govchemspider.commolport.comuni.lu

Overview of Research Trajectories

Established Synthetic Routes to Primary Amines

Several classical methods for primary amine synthesis can be adapted for the preparation of this compound. These routes often involve the transformation of other functional groups into the desired amino group.

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines. libretexts.orgyoutube.com This process typically involves the reaction of a carbonyl compound, in this case, 2,2-dimethylbutanal (B1614802), with ammonia (B1221849) to form an intermediate imine, which is then reduced to the primary amine. libretexts.org

A variety of reducing agents can be employed for the reduction of the imine. Sodium cyanoborohydride (NaBH₃CN) is a common choice due to its selectivity in reducing the imine in the presence of the starting aldehyde. libretexts.org Other reducing agents like sodium triacetoxyborohydride (B8407120) and catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd/C or Raney Nickel) are also effective. organic-chemistry.org The reaction is often carried out in a one-pot procedure, where the aldehyde, ammonia, and reducing agent are combined. youtube.com

Starting Material Reagents Product Key Considerations
2,2-Dimethylbutanal1. NH₃ 2. Reducing agent (e.g., NaBH₃CN, H₂/Pd/C)This compoundThe choice of reducing agent can influence reaction conditions and selectivity.

Reduction of Nitriles and Carboxamides

Another established pathway to this compound involves the reduction of corresponding nitriles or carboxamides.

The reduction of 2,2-dimethylbutanenitrile (B3380835) is a direct route to the target amine. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required to convert the nitrile group to a primary amine. smolecule.com The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

2,2-dimethylbutanenitrile + [H] → this compound

Similarly, the reduction of 2,2-dimethylbutanamide (B3045117) can yield this compound. This transformation also commonly employs strong reducing agents like LiAlH₄ or borane (B79455) (BH₃). commonorganicchemistry.com

2,2-dimethylbutanamide + [H] → this compound

Starting Material Typical Reducing Agents Product
2,2-DimethylbutanenitrileLithium aluminum hydride (LiAlH₄)This compound
2,2-DimethylbutanamideLithium aluminum hydride (LiAlH₄), Borane (BH₃)This compound

Controlled Alkylation of Ammonia and Related Approaches

The direct alkylation of ammonia with a suitable alkyl halide, such as 1-halo-2,2-dimethylbutane, is a conceptually simple approach to forming the carbon-nitrogen bond. wikipedia.org However, this method is often plagued by a lack of selectivity, leading to the formation of a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. youtube.commasterorganicchemistry.comlibretexts.org

To favor the formation of the primary amine, a large excess of ammonia is typically used. youtube.comlibretexts.org This increases the probability of the alkyl halide reacting with an ammonia molecule rather than the newly formed primary amine. The reaction is a nucleophilic aliphatic substitution. wikipedia.org

1-halo-2,2-dimethylbutane + excess NH₃ → this compound + NH₄X

Despite the use of excess ammonia, separation of the desired primary amine from the byproducts can be challenging.

Gabriel Amine Synthesis Adaptations

The Gabriel synthesis is a more controlled method for preparing primary amines that avoids the issue of over-alkylation seen with direct ammonia alkylation. libretexts.orgmasterorganicchemistry.com This method utilizes potassium phthalimide (B116566) as an ammonia surrogate. organic-chemistry.org

The synthesis proceeds in two main steps:

Alkylation: Potassium phthalimide is reacted with a primary alkyl halide, in this case, a 1-halo-2,2-dimethylbutane. The phthalimide anion acts as a nucleophile, displacing the halide in an Sₙ2 reaction to form an N-alkylphthalimide. masterorganicchemistry.com

Hydrolysis or Hydrazinolysis: The resulting N-(2,2-dimethylbutyl)phthalimide is then cleaved to release the primary amine. masterorganicchemistry.com This is commonly achieved by reaction with hydrazine (B178648) (NH₂NH₂), which forms a stable phthalhydrazide (B32825) byproduct, or by acidic or basic hydrolysis. libretexts.orgmasterorganicchemistry.com

A critical limitation of the Gabriel synthesis is that it is generally restricted to the use of primary alkyl halides. brainly.combrainly.com Secondary and tertiary halides are prone to elimination reactions under the basic conditions of the alkylation step. brainly.com

Novel Synthetic Approaches and Innovations

Research into the synthesis of amines continues to yield more efficient and selective methods. For sterically hindered amines like this compound, novel approaches that can overcome the steric challenges are of particular interest. While specific literature on novel syntheses for this exact compound is limited, general advancements in amine synthesis can be considered. These may include the development of new catalytic systems for reductive amination or the use of alternative nitrogen sources.

Process Optimization and Scalability in this compound Synthesis

For the industrial production of this compound, process optimization and scalability are crucial considerations. Key parameters that would need to be optimized include reaction temperature, pressure, solvent, catalyst loading, and reaction time to maximize yield and minimize byproducts. The choice of synthetic route for large-scale production would depend on factors such as the cost and availability of starting materials, the efficiency of the reaction, the ease of product purification, and the environmental impact of the process. researchgate.net For instance, while LiAlH₄ is a powerful reducing agent, its cost and handling requirements might make it less suitable for large-scale synthesis compared to catalytic hydrogenation.

Stereoselective Synthesis of Chiral Analogs and Derivatives

The synthesis of chiral analogs and derivatives of this compound, which features a sterically demanding neopentyl-like backbone, requires precise stereochemical control. Various advanced synthetic methodologies have been developed to access these valuable chiral building blocks in high enantiomeric purity. These methods are crucial for applications in medicinal chemistry and materials science, where specific stereoisomers often exhibit desired biological activity or physical properties. The primary strategies employed include the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.

A predominant and highly successful strategy for the asymmetric synthesis of chiral primary amines involves the use of N-tert-butylsulfinimines, often referred to as Ellman's auxiliary. cas.cnharvard.edu This method is valued for its broad substrate scope, high stereoselectivity, and the operational simplicity of the reactions. cas.cn The general approach involves the condensation of an aldehyde or ketone with enantiopure tert-butanesulfinamide to form an N-tert-butylsulfinylimine. The chiral sulfinyl group then directs the stereoselective addition of a nucleophile to the imine C=N bond. Subsequent removal of the sulfinyl group yields the desired chiral primary amine. harvard.edu

For the synthesis of analogs of this compound, a ketone precursor can be condensed with (R)- or (S)-tert-butanesulfinamide. The use of a Lewis acid catalyst, such as titanium(IV) ethoxide (Ti(OEt)₄), is often necessary to facilitate the condensation with sterically hindered ketones at elevated temperatures. harvard.edu The resulting chiral N-tert-butylsulfinyl ketimine can then be reacted with various organometallic reagents (e.g., Grignard or organolithium reagents). The tert-butylsulfinyl group effectively shields one face of the imine, leading to a highly diastereoselective nucleophilic addition. harvard.edu The final step involves the acidic hydrolysis of the resulting sulfinamide to afford the chiral primary amine hydrochloride salt in high enantiomeric excess. harvard.edu

Another powerful approach is the asymmetric reduction of fluorinated N-tert-butylsulfinyl imines to produce fluorinated chiral amines, which are significant in medicinal chemistry for enhancing bioavailability. cas.cn For instance, trifluoromethylated or difluoromethylated ketimines derived from tert-butanesulfinamide can be reduced with high diastereoselectivity. cas.cngoogle.com

Asymmetric catalysis offers a more atom-economical approach to chiral amine synthesis. Asymmetric transfer hydrogenation of prochiral ketones is a key method. This process can generate chiral alcohols, which are versatile intermediates that can be converted to amines. For example, the reduction of an appropriate indanone derivative using an optically active catalyst, such as one comprising Ruthenium (Ru) and a chiral ligand like TsDPEN, can produce a chiral indanol with high enantiomeric excess (e.g., 99% ee). google.com This chiral alcohol can then undergo nucleophilic substitution to yield the desired chiral amine derivative. google.com

Copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines has been developed to access chiral anti-1,2-diamine derivatives with high diastereo- and enantioselectivity. nih.gov This methodology leverages the electron-withdrawing nature of a nitro-phenyl group on one of the amine precursors to facilitate the carbon-carbon bond formation. nih.gov

Furthermore, cooperative catalysis involving an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid has been utilized for the highly enantioselective synthesis of α-alkenyl α-amino acid derivatives. nih.gov This method proceeds via an N-H insertion reaction of a vinyldiazoacetate into tert-butyl carbamate, achieving high yields (up to 99%) and excellent enantioselectivity (up to 98% ee). nih.gov The chiral phosphoric acid is believed to act as a chiral proton shuttle, controlling the stereochemical outcome of the reaction. nih.gov

The table below summarizes various stereoselective methods used to synthesize chiral amines and their derivatives, highlighting the conditions and stereochemical outcomes.

Chemical Reactivity and Mechanistic Investigations of 2,2 Dimethylbutan 1 Amine

Nucleophilic Character and Protonation Equilibria

2,2-Dimethylbutan-1-amine, a primary amine, exhibits nucleophilic properties due to the lone pair of electrons on the nitrogen atom. Its structure, featuring a sterically hindered tert-butyl group adjacent to the aminomethyl group, significantly influences its reactivity. The bulky nature of this group can impede the approach of electrophiles, thereby reducing its nucleophilicity compared to less hindered primary amines like n-propylamine. masterorganicchemistry.com This steric hindrance is a key factor in determining the outcomes of its reactions. masterorganicchemistry.com

Alkylation Reactions: Mono- and Polyalkylation Pathways

The reaction of this compound with alkyl halides can lead to the formation of more substituted amines through alkylation. However, controlling the extent of alkylation to achieve selective monoalkylation is often challenging. masterorganicchemistry.com The initial alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. masterorganicchemistry.com This "runaway" reactivity makes it difficult to isolate the monoalkylated product in high yield. masterorganicchemistry.com

To achieve selective monoalkylation, alternative methods like reductive amination are generally preferred. masterorganicchemistry.com

Acylation Reactions and Amide Derivative Formation

This compound readily reacts with carboxylic acids and their derivatives, such as acyl chlorides and anhydrides, to form amides. This reaction, known as acylation, involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. libretexts.orglibretexts.org The reaction with a carboxylic acid typically requires heat or a catalyst to drive off the water molecule that is formed. libretexts.org The use of more reactive acylating agents like acyl chlorides often proceeds readily at room temperature.

The formation of an amide from a primary amine and a carboxylic acid is a condensation reaction. libretexts.org For instance, the reaction of this compound with acetic anhydride (B1165640) would yield N-(2,2-dimethylbutyl)acetamide. Protocols for amide bond formation have been developed that are effective even for sterically hindered and electron-deficient amines. rsc.org

Condensation Reactions with Carbonyl Compounds: Imine Formation

Primary amines like this compound undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comrsc.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. wikipedia.orglibretexts.org Subsequent dehydration of the carbinolamine yields the imine. wikipedia.orgyoutube.com

The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. rsc.orgyoutube.com The rate of imine formation is pH-dependent. libretexts.org

Oxidation Reactions and Derived Chemical Species (e.g., Nitroxides)

The oxidation of primary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of this compound were not found in the search results, general principles of amine oxidation can be applied. Mild oxidation can potentially lead to the formation of hydroxylamines or nitroso compounds. Stronger oxidation can lead to the cleavage of the C-N bond. The oxidation of tertiary amines has been shown to yield products such as N-oxides and N-formyl derivatives. dtic.mil

C-N Bond Activation and Cleavage Mechanisms (e.g., Hydrodenitrogenation Analogies)

The activation and cleavage of the carbon-nitrogen bond in amines is a challenging but important transformation in organic synthesis and catalysis. rsc.org Transition-metal catalyzed C-N bond activation has emerged as a promising strategy for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org Mechanisms for this activation can involve oxidative addition to a low-valent metal center. rsc.org While specific examples involving this compound are not detailed, the principles of C-N bond activation in other amines are relevant. These reactions are analogous to hydrodenitrogenation processes used in petroleum refining.

Stereochemical Outcomes in Transformations of this compound Derivatives

If this compound is modified to create a chiral center, subsequent reactions can proceed with varying degrees of stereoselectivity. For instance, if a derivative of this compound contains a stereocenter, its reactions with other chiral or prochiral molecules can lead to the formation of diastereomers in unequal amounts. The bulky 2,2-dimethylbutyl group can play a significant role in directing the stereochemical outcome of such transformations by influencing the approach of reagents to the reactive center. The specific stereochemical outcomes would depend on the nature of the reaction, the reagents used, and the reaction conditions.

Theoretical and Computational Mechanistic Studies

Due to the limited availability of direct theoretical and computational mechanistic studies specifically focused on this compound in the current body of scientific literature, this section will draw upon computational investigations of structurally analogous, sterically hindered primary amines. The principles and methodologies illustrated through these examples are directly applicable to understanding the reactivity of this compound. The primary analogue discussed is tert-butylamine (B42293) ((CH₃)₃CNH₂), which shares the key structural feature of a primary amino group attached to a sterically congested tertiary carbon atom.

Computational chemistry, particularly through the use of Density Functional Theory (DFT), provides powerful tools to investigate reaction mechanisms at a molecular level. tib.eursc.orgnih.govnih.gov These methods allow for the calculation of molecular geometries, reaction energies, and the structures of transient species like transition states, which are often difficult or impossible to observe experimentally. tib.eunih.govnih.gov Such studies are crucial for predicting reaction pathways, understanding the influence of molecular structure on reactivity, and interpreting experimental observations. tib.eunih.govnih.gov

A significant area of interest for the atmospheric fate of amines is their reaction with hydroxyl (OH) radicals. whiterose.ac.uk A detailed computational and experimental study on the OH-initiated atmospheric degradation of tert-butylamine provides a valuable framework for understanding the potential reactivity of this compound. whiterose.ac.ukacs.org In this study, the reaction was found to proceed primarily through hydrogen abstraction from the amino group. whiterose.ac.ukacs.org

The potential energy surface (PES) for the reaction of tert-butylamine with an OH radical was explored using high-level quantum chemical calculations. whiterose.ac.uk These calculations identified several possible reaction pathways, including hydrogen abstraction from both the C-H and N-H bonds. whiterose.ac.uk The stationary points on the PES, including reactants, transition states, and products, were located and their relative energies calculated. whiterose.ac.uk

The following table summarizes the calculated relative energies for the stationary points in the reaction of tert-butylamine with an OH radical, providing insight into the most favorable reaction channels. whiterose.ac.uk

Stationary PointDescriptionRelative Energy (kJ mol⁻¹)
Reactantstert-Butylamine + OH0
TS1Transition state for H-abstraction from the N-H bond-8.7
PC1Post-reaction complex from N-H abstraction-46.7
TS2Transition state for H-abstraction from a C-H bond2.1
PC2Post-reaction complex from C-H abstraction-40.1
Data sourced from CCSD(T)-F12a/aug-cc-pVTZ//MP2/aug-cc-pVTZ calculations.* whiterose.ac.uk

These theoretical findings indicate that hydrogen abstraction from the amino group (N-H) is the most favorable pathway, as it proceeds through a transition state with a lower energy barrier compared to abstraction from the methyl groups (C-H). whiterose.ac.uk This preference is attributed to the weaker N-H bond strength compared to the C-H bonds in the tert-butyl group.

Further computational analysis can be used to explore the subsequent reactions of the resulting amino radical. In the presence of nitrogen oxides (NOₓ), as is common in the atmosphere, the tert-butylamino radical can react to form various products, including tert-butylnitramine and acetone. whiterose.ac.ukacs.org

The steric hindrance provided by the bulky alkyl group, a defining feature of both tert-butylamine and this compound, plays a crucial role in their reactivity. nih.govrsc.orgrsc.org Computational models can quantify this steric hindrance and correlate it with observed reaction rates and mechanisms. nih.govrsc.orgrsc.org For instance, the steric properties of amines can be evaluated using parameters like the percent buried volume (%VBur), which quantifies the space occupied by the amine's substituents. nih.govrsc.orgrsc.org Such computational approaches have been employed to create predictive models for the reactivity of sterically hindered amines in various chemical transformations, including organometallic catalysis. nih.govrsc.org

While the specific computational data for this compound remains to be published, the methodologies and general findings from studies on analogous compounds provide a robust foundation for predicting its chemical behavior and for guiding future experimental and theoretical investigations.

Derivatization and Functionalization Strategies of 2,2 Dimethylbutan 1 Amine

Integration into Complex Molecular Architectures as a Scaffold

The sterically demanding nature of the 2,2-dimethylbutyl group makes 2,2-dimethylbutan-1-amine an interesting building block or scaffold for constructing complex molecules with specific three-dimensional arrangements. The bulky group can be used to control the conformation of a molecule or to create a sterically congested environment around a reactive center. rsc.org Sterically hindered amines have found applications in various fields, including as components of frustrated Lewis pairs and in gas-treating processes. rsc.orgacs.org While specific examples of this compound as a scaffold are not extensively documented, its structural motifs are present in various pharmacologically active compounds and ligands for catalysis. The reaction of primary amines with α,β-unsaturated carbonyl compounds can yield key intermediates for pharmaceuticals and natural products, although sterically hindered amines may fail to react in some cases. acs.org

Strategies for Chiral Derivatization and Stereocenter Manipulation

While this compound itself is achiral, it can be derivatized to introduce chirality. This is a common strategy in medicinal chemistry and materials science to explore the effects of stereochemistry on biological activity or material properties.

One of the most common methods for introducing chirality is to react the primary amine with a chiral derivatizing agent (CDA). wikipedia.org This creates a pair of diastereomers that can, in principle, be separated. For example, reaction with a chiral carboxylic acid, such as Mosher's acid, would form diastereomeric amides. wikipedia.org Similarly, reaction with a chiral aldehyde or ketone would produce diastereomeric imines, which can then be reduced to the corresponding chiral secondary amines. A simple protocol for determining the enantiomeric purity of chiral primary amines involves condensation with 2-formylphenylboronic acid and an enantiopure binaphthol derivative. researchgate.net

Another approach involves the use of chiral catalysts in reactions involving the amine. For instance, an asymmetric reductive amination of a ketone with this compound using a chiral catalyst could lead to the formation of an enantioenriched secondary amine. The synthesis of chiral amines is a vast field, with methods including asymmetric reductive amination and the use of chiral auxiliaries. researchgate.net Chiral derivatizing agents are also widely used for the chromatographic resolution of racemic primary amines. acs.org The reaction of an achiral amine with an o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol is a well-established method for creating diastereomeric isoindolinone derivatives, which can be separated by chromatography. researchgate.netnih.gov

Applications of 2,2 Dimethylbutan 1 Amine in Advanced Chemical Research

Precursor in the Synthesis of Agrochemical and Specialty Chemical Intermediates

The chemical compound 2,2-Dimethylbutan-1-amine serves as a valuable building block in the synthesis of more complex molecules, particularly within the agrochemical and specialty chemical sectors. Its unique structural features, including a sterically hindered primary amine group attached to a quaternary carbon center, make it a target for the creation of novel active ingredients and essential intermediates. While direct applications are a subject of ongoing research, its derivatives and related compounds have established roles in the production of various agricultural products.

Research into related compounds, such as 2,2-dimethylbutanamide (B3045117), highlights the potential pathways for the utilization of this compound. For instance, 2,2-dimethylbutanamide is a known intermediate in the synthesis of imidazolinone herbicides. The reduction of this amide would yield this compound, suggesting its potential as a precursor in the manufacturing of these types of herbicides.

Furthermore, derivatives of similar structures have been successfully incorporated into fungicidal compounds. For example, the fungicide Diclocymet, which is used to combat rice blast disease, is a derivative of 3,3-dimethylbutanamide. This indicates the utility of the dimethylbutane scaffold in developing effective agrochemicals.

In the realm of specialty chemicals, the reactivity of the primary amine in this compound allows for its use in the synthesis of a variety of intermediates. The amine group can undergo reactions such as alkylation, acylation, and condensation to introduce diverse functionalities, leading to the creation of specialized molecules for various industrial applications. smolecule.com

While specific, large-scale applications of this compound as a direct precursor in commercial agrochemicals are not extensively documented in publicly available research, the established use of its structural analogs and derivatives underscores its potential and importance in advanced chemical research and development. The synthesis of N,N-dimethylbutylamine, a related tertiary amine, for instance, is well-established for creating intermediates for pharmaceuticals and agrochemicals. smolecule.comontosight.ai

The following table provides examples of related compounds and their applications in the synthesis of agrochemicals, illustrating the potential roles for this compound.

Precursor/IntermediateSynthesized Agrochemical Class/ExampleApplicationSupporting Evidence
2,2-DimethylbutanamideImidazolinone HerbicidesHerbicide
3,3-DimethylbutanamideDiclocymetFungicide
N,N-DimethylbutylamineVarious AgrochemicalsIntermediate smolecule.comontosight.ai
2,2-Dimethylbutanenitrile (B3380835)Herbicides and PesticidesIntermediate

Advanced Spectroscopic and Analytical Characterization of 2,2 Dimethylbutan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment can be achieved.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2,2-Dimethylbutan-1-amine is predicted to exhibit four distinct signals corresponding to the four unique proton environments in the molecule. The integration of these signals should correspond to a 3:2:2:6:2 proton ratio.

The protons of the primary amine (-NH₂) typically appear as a broad singlet, and their chemical shift can vary depending on solvent and concentration. acs.org The protons on the carbon adjacent to the nitrogen (C1) are deshielded and expected to appear further downfield compared to simple alkanes. acs.org The protons of the ethyl group (C3 and C4) and the gem-dimethyl groups (C5 and C6) will have characteristic shifts and multiplicities based on their neighboring protons. Specifically, the C3 methylene (B1212753) protons will be split into a quartet by the C4 methyl protons, and the C4 methyl protons will be split into a triplet by the C3 methylene protons. The protons of the two methyl groups attached to the quaternary carbon (C2) are equivalent and will appear as a singlet.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-CH ₃ (C4) ~0.9 Triplet (t) 3H
-C(CH ₃)₂ (C5, C6) ~0.9 - 1.0 Singlet (s) 6H
-CH ₂- (C3) ~1.3 - 1.5 Quartet (q) 2H
-CH ₂-NH₂ (C1) ~2.5 - 2.7 Singlet (s) 2H

¹³C NMR Spectroscopic Analysis

A proton-decoupled ¹³C NMR spectrum for this compound is expected to show five signals, one for each unique carbon atom. The chemical shifts are influenced by the electronegativity of the adjacent amino group and the degree of substitution. The carbon atom bonded directly to the nitrogen (C1) is expected to be the most deshielded among the sp³ carbons, appearing in the 40-55 ppm range. The quaternary carbon (C2) will also have a distinct chemical shift. Carbons in alkyl groups generally appear in the upfield region of the spectrum (0-40 ppm). docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C H₃ (C4) ~8 - 12
-C(C H₃)₂ (C5, C6) ~24 - 28
C H₂- (C3) ~30 - 35
-C (CH₃)₂ (C2) ~35 - 40

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. As a primary aliphatic amine, this compound is expected to show several characteristic absorption bands. dss.go.th

Primary amines typically exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. acs.org Another key feature is the N-H bending (scissoring) vibration, which appears around 1580-1650 cm⁻¹. The spectrum will also contain strong C-H stretching absorptions just below 3000 cm⁻¹ and C-H bending vibrations around 1365-1480 cm⁻¹, characteristic of the alkyl portion of the molecule. nist.gov

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric) Primary Amine (-NH₂) 3300 - 3500 (two bands) Medium
C-H Stretch Alkyl (sp³ C-H) 2850 - 2960 Strong
N-H Bend (Scissoring) Primary Amine (-NH₂) 1580 - 1650 Medium-Strong
C-H Bend (Methyl/Methylene) Alkyl 1365 - 1480 Medium

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. The molecular formula for this compound is C₆H₁₅N, giving it a molecular weight of approximately 101.19 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion (M⁺) peak at m/z = 101. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent.

The most characteristic fragmentation pathway for aliphatic amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). This process leads to the formation of a resonance-stabilized iminium cation. For this compound, α-cleavage involves the breaking of the C1-C2 bond. This would result in the loss of a C₄H₉• radical (57 amu) and the formation of the [CH₂NH₂]⁺ fragment, which would be observed as a prominent peak, likely the base peak, at m/z = 30. Other fragmentations, such as the loss of an ethyl radical from the tert-butyl group, are also possible.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Ion Structure Fragmentation Pathway
101 [C₆H₁₅N]⁺ Molecular Ion (M⁺)
86 [M - CH₃]⁺ Loss of a methyl radical
72 [M - C₂H₅]⁺ Loss of an ethyl radical
44 [C₂H₆N]⁺ Cleavage of C2-C3 bond

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of a volatile amine like this compound, a GC-MS method would provide both its retention time (a characteristic property under specific GC conditions) and its mass spectrum for identification.

Given the polar nature of the amine functional group, a GC column with a polar stationary phase (e.g., a wax or a modified polysiloxane phase) would be suitable to achieve good peak shape and prevent tailing. The sample would be injected into the heated GC inlet, vaporized, and carried by an inert gas through the column, where it separates from any impurities. Upon eluting from the column, it enters the MS ion source (typically using electron ionization), where it is fragmented and detected, providing the mass spectrum as described in the previous section. This technique is highly effective for confirming the identity and assessing the purity of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and selective method for the analysis of C1-C6 alkylamines like this compound in various matrices. bohrium.com The technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry.

Detailed research findings show that Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating short-chain amines. bohrium.com A common approach involves using a ZIC-pHILIC column, which provides enhanced retention for polar compounds that are often poorly retained in reversed-phase chromatography. bohrium.com The mobile phase typically consists of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297), which facilitates efficient separation and is compatible with mass spectrometry. bohrium.com

For detection, electrospray ionization (ESI) in positive ion mode is highly effective for amines, as the basic nitrogen atom is readily protonated. This process generates the protonated molecule [M+H]⁺. For this compound (molar mass 101.19 g/mol ), this primary ion would have a mass-to-charge ratio (m/z) of approximately 102.128. uni.luchemspider.com Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation and quantification through techniques like Multiple Reaction Monitoring (MRM). bohrium.com In MRM, the precursor ion ([M+H]⁺) is selected and fragmented, and specific product ions are monitored, providing high selectivity and sensitivity for quantification, even in complex matrices. bohrium.com

Predicted mass spectrometry data for various adducts of this compound offer insight into the expected ions during LC-MS analysis.

Table 1: Predicted LC-MS Adducts and Collision Cross Section (CCS) for this compound

Adduct TypeCalculated m/zPredicted CCS (Ų)
[M+H]⁺102.12773123.2
[M+Na]⁺124.10967130.1
[M+K]⁺140.08361129.9
[M+NH₄]⁺119.15427146.3

Data sourced from computational predictions. uni.lu

Chromatographic Separation and Purification Techniques (e.g., HPLC, GC)

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential techniques for the separation, analysis, and purification of this compound.

High-Performance Liquid Chromatography (HPLC) Several HPLC modes can be utilized for the analysis of short-chain alkylamines. As mentioned, HILIC is a robust option for these polar compounds. bohrium.com Additionally, ion-exchange chromatography, specifically cation chromatography, is well-suited for separating amines based on their charge. shodex.com Reversed-phase (RP) HPLC can also be employed, often requiring an ion-pairing agent in the mobile phase to improve retention and peak shape or using specialized columns with low silanol (B1196071) activity. sielc.com For preparative separations to purify the compound, method scalability is a key consideration. sielc.com

Table 2: Example HPLC Methods for Short-Chain Amine Analysis

TechniqueColumn TypeTypical Mobile PhaseDetection
HILICSeQuant ZIC-pHILICAcetonitrile/Ammonium acetate buffer gradientESI-MS/MS
Cation-ExchangeShodex IC YS-50Aqueous acid (e.g., Tartaric acid, Dipicolinic acid)Conductivity or MS
Reverse-Phase (RP)Newcrom R1Acetonitrile/Water/Acid (e.g., Phosphoric acid, Formic acid)UV (with derivatization) or MS

Information compiled from various analytical methods for short-chain amines. bohrium.comshodex.comsielc.com

Gas Chromatography (GC) GC is a fundamental technique for assessing the purity and quantifying volatile compounds like this compound. ccsknowledge.com However, the analysis of primary amines by GC can be challenging due to their basicity and tendency to interact with active sites (e.g., free silanols) in the column and inlet system. This interaction often leads to significant peak tailing, which compromises resolution and quantification accuracy. labrulez.com

To overcome this issue, several strategies are employed. The most common is the use of base-deactivated columns. These are specialty columns where the stationary phase is treated with a basic compound, such as potassium hydroxide (B78521) (KOH), to neutralize acidic active sites. labrulez.com Another approach is derivatization, where the amine's active hydrogen is replaced with another functional group to increase volatility and reduce polarity. nih.govresearchgate.net Common derivatizing agents include acylating agents or silylating agents. researchgate.net

Table 3: Typical Gas Chromatography Parameters for Amine Analysis

ParameterTypical ConditionRationale
ColumnBase-deactivated packed (e.g., Carbopack B/4% Carbowax 20M/0.8% KOH) or capillary (e.g., DB-5)Reduces peak tailing by minimizing analyte-column interactions. labrulez.com
DetectorFlame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD)FID offers general-purpose carbon detection; NPD provides enhanced selectivity for nitrogen-containing compounds. researchgate.net
Sample PreparationDirect injection or derivatization (e.g., with carbon disulfide to form isothiocyanates)Derivatization can improve peak shape and thermal stability. nih.gov

X-ray Crystallography for Solid-State Structure Determination of Salts and Derivatives

While no specific crystal structure of this compound or its simple salts appears to be published in publicly accessible databases, X-ray crystallography remains the definitive method for determining the precise three-dimensional atomic arrangement of crystalline solids. This technique would be indispensable for the unambiguous structural elucidation of any salts or derivatives of this compound that can be crystallized.

The process involves irradiating a single crystal of a target compound with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density within the crystal's unit cell. From this model, the exact positions of individual atoms can be determined, yielding precise information on bond lengths, bond angles, and torsional angles.

For a salt, such as this compound hydrochloride (C₆H₁₅N·HCl), single-crystal X-ray diffraction would confirm the protonation site (the primary amine group), characterize the geometry of the resulting ammonium cation, and detail the hydrogen bonding interactions between the cation and the chloride anion. nih.gov Similarly, for a derivative, the technique would confirm its covalent structure and stereochemistry in the solid state.

The study of bicarbonate salts of other hindered amines has successfully used X-ray crystallography to confirm their structure, demonstrating the technique's utility in this area. rsc.org In coordination chemistry, X-ray crystallography is routinely used to determine the geometry of metal complexes involving amine ligands, providing insights into how steric hindrance from groups like the t-butyl moiety influences the coordination environment. Therefore, should a suitable crystal of a this compound salt or derivative be prepared, X-ray crystallography would be the ultimate tool for its solid-state structural characterization.

Computational and Theoretical Studies on 2,2 Dimethylbutan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are used to investigate the electronic structure and energy of 2,2-dimethylbutan-1-amine. acs.org These calculations can determine key energetic and electronic properties.

One of the most fundamental energetic properties is the enthalpy of formation (ΔH°f), which describes the energy change when a compound is formed from its constituent elements in their standard states. windows.net While specific high-level calculations for this compound are not widely published, group contribution models and computational methods like G4 theory are used for similar amines to predict their enthalpies of formation with high accuracy. mdpi.com For instance, the G4 model has been used to calculate the heat of formation for various non-symmetrical secondary and tertiary amines, showing good agreement with experimental values. mdpi.com

Electronic structure calculations also provide information on the distribution of electrons within the molecule, which is crucial for understanding its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Table 1: Calculated Physicochemical and Electronic Properties of this compound

PropertyPredicted Value/TypeMethod/TheorySignificance
Molecular FormulaC6H15N-Basic chemical identity. molport.com
Molecular Weight101.193 g/mol -Mass of one mole of the substance. molport.com
Enthalpy of Formation (ΔH°f)Data not availableG4/DFTIndicates thermodynamic stability. windows.netmdpi.com
HOMO EnergyData not availableDFTRelates to the ability to donate electrons.
LUMO EnergyData not availableDFTRelates to the ability to accept electrons.
Dipole MomentData not availableDFTMeasures the overall polarity of the molecule. researchgate.net

Note: Specific calculated values for HOMO/LUMO energies and dipole moment for this compound require dedicated computational studies not found in the public domain. The table reflects the type of data generated from such studies.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The flexible nature of the butyl chain in this compound means it can adopt various three-dimensional shapes, or conformations. Molecular modeling and molecular dynamics (MD) simulations are essential computational techniques used to explore these conformational possibilities. pitt.edunih.gov

Conformational analysis helps identify the most stable arrangement of atoms (the global minimum energy conformer) and the energy barriers between different conformations. researchgate.net This is achieved by mapping the potential energy surface of the molecule as its bonds rotate. MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing a dynamic picture of conformational changes and interactions. acs.org

Table 2: Key Aspects of Conformational Analysis for this compound

Analysis TypeComputational MethodInformation Gained
Potential Energy ScanDFT, Molecular Mechanics (MM)Identification of stable conformers and transition states.
Molecular DynamicsForce Fields (e.g., OPLS, AMBER)Simulation of conformational changes over time in different environments. nih.gov
Steric MappingMolecular DynamicsPrediction of sterically accessible regions for reactions.

Prediction of Reactivity Parameters and Reaction Paths

Computational chemistry allows for the prediction of how this compound will behave in a chemical reaction. Reactivity parameters, often derived from DFT calculations, can quantify the susceptibility of different parts of the molecule to electrophilic or nucleophilic attack.

Parameters such as Fukui functions or mapping of the Molecular Electrostatic Potential (MEP) can identify the most reactive sites. For an amine, the nitrogen atom's lone pair of electrons typically represents a nucleophilic site, making it prone to react with electrophiles. The MEP visually shows regions of electron density, with negative potential areas (often colored red) indicating likely sites for electrophilic attack. researchgate.net

Furthermore, computational methods can be used to model the entire course of a chemical reaction, from reactants to products, via a transition state. windows.net By calculating the energies of reactants, transition states, and products, an energy profile for the reaction can be constructed. The height of the energy barrier (activation energy) determines the reaction rate. researchgate.net For example, computational studies on the reduction of related nitriles to amines have used DFT to model the transition state and determine the activation energy (ΔG‡) of the reaction.

Elucidation of Reaction Mechanisms via Computational Methods

Beyond predicting reactivity, computational studies can provide a detailed step-by-step picture of reaction mechanisms. iranchembook.ir This involves identifying all intermediates and transition states that connect reactants to products. For instance, in reactions involving this compound, computational methods could clarify whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism.

While specific mechanistic studies on this compound are not prominent in the literature, the methodology is well-established. For example, in the reaction of 2,3-dimethylbutane (B166060) with a chlorine atom, DFT calculations have been used to predict the selectivity of the chlorination reaction, demonstrating the power of these methods to explain experimental outcomes. acs.org Similarly, such methods could be applied to understand the reactions of this compound, such as its role in forming amides or its behavior as a catalyst.

In Silico Design and Prediction of Novel Derivatives

In silico (computer-based) methods are increasingly used to design new molecules with desired properties. nih.gov Starting with the scaffold of this compound, novel derivatives can be designed by adding or modifying functional groups. researchgate.net Computational tools can then predict the properties of these new virtual compounds before they are synthesized in the lab.

This approach is common in drug discovery. For example, the 2,2-dimethylbutane (B166423) moiety has been incorporated into potential therapeutic agents. In one study, the (R)-3,3-dimethylbutan-2-amine group was part of a series of microtubule-stabilizing agents. acs.org Computational docking and binding energy calculations were used to understand how modifying this amine component affected the molecule's interaction with its biological target. acs.org In another study, derivatives of Bedaquiline were designed where the dimethylamino group was replaced, and the effects on pharmacokinetic properties were evaluated computationally. auctoresonline.org

The process typically involves:

Scaffold Hopping/Modification: Creating a virtual library of derivatives based on the this compound structure.

Property Prediction: Calculating key properties for each derivative, such as binding affinity to a target protein, solubility, or reactivity using QSPR (Quantitative Structure-Property Relationship) models. unimore.itmdpi.com

Screening and Selection: Filtering the virtual library to identify the most promising candidates for synthesis and experimental testing. nih.gov

Future Directions and Emerging Research Avenues for 2,2 Dimethylbutan 1 Amine

Development of Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are increasingly guiding the development of new synthetic methodologies. For the synthesis of 2,2-dimethylbutan-1-amine, future research is likely to focus on moving away from traditional methods that may use hazardous reagents or generate significant waste.

One promising green approach is the biocatalytic reductive amination of the corresponding aldehyde, 2,2-dimethylbutanal (B1614802). The use of enzymes, such as amine dehydrogenases (AmDHs), offers high selectivity under mild reaction conditions in aqueous media. whiterose.ac.uk Research has demonstrated the successful synthesis of other short-chain chiral amines using wild-type AmDHs, achieving high conversions and enantiomeric excesses. whiterose.ac.uk This enzymatic approach could provide a sustainable pathway to enantiomerically pure forms of this compound.

Another key area is the development of atom-economical catalytic processes . Reductive amination of 2,2-dimethylbutanal using molecular hydrogen as the reductant and ammonia (B1221849) as the nitrogen source is a highly atom-economical route. organic-chemistry.orgresearchgate.net Future work will likely focus on designing robust and reusable heterogeneous catalysts, such as those based on nickel or cobalt nanoparticles, that can operate under mild conditions with high efficiency. organic-chemistry.orgresearchgate.net Furthermore, exploring alternative, renewable starting materials and solvent-free reaction conditions will be crucial in developing truly sustainable synthetic protocols. rsc.org The use of recoverable protecting agents and direct cycling of co-products are other strategies that align with green chemistry principles and could be applied to the synthesis of primary amines like this compound. rsc.org

Exploration of Novel Catalytic Transformations and Ligand Design

The unique steric hindrance around the primary amine group in this compound makes it an interesting candidate for novel catalytic applications, both as a product of new transformations and as a potential ligand.

Future research will likely explore the direct catalytic amination of alcohols , specifically 2,2-dimethylbutan-1-ol (B72336), to produce this compound. This "hydrogen-borrowing" or "hydrogen auto-transfer" methodology is a green alternative to traditional methods as it uses readily available alcohols and generates water as the only byproduct. researchgate.net The development of efficient homogeneous and heterogeneous catalysts, for instance, based on cobalt or ruthenium, will be key to advancing this transformation for sterically hindered substrates. researchgate.netcardiff.ac.uk

Another avenue of exploration is the catalytic hydrogenation of nitriles . The synthesis of this compound from 2,2-dimethylbutanenitrile (B3380835) using heterogeneous catalysts is a viable and atom-economical pathway. researchgate.net Research is ongoing to develop highly selective catalysts that can efficiently produce primary amines while avoiding the formation of secondary and tertiary amine byproducts. researchgate.net

While there is currently limited research on the use of this compound as a ligand in catalysis, its steric bulk could be advantageous in certain applications. The t-butyl group adjacent to the aminomethyl moiety could influence the stereoselectivity and reactivity of metal complexes. Future studies might investigate its use in asymmetric catalysis or in stabilizing reactive metal centers.

Table 1: Potential Catalytic Methods for the Synthesis of this compound

Catalytic MethodStarting MaterialCatalyst TypeKey Advantages
Biocatalytic Reductive Amination2,2-DimethylbutanalAmine Dehydrogenase (AmDH)High selectivity, mild conditions, green solvent (water) whiterose.ac.uk
Catalytic Reductive Amination2,2-DimethylbutanalHeterogeneous (e.g., Ni, Co)Atom-economical, use of H₂ as a clean reductant organic-chemistry.orgresearchgate.net
Catalytic Alcohol Amination2,2-Dimethylbutan-1-olHomogeneous/Heterogeneous (e.g., Co, Ru)Green (water byproduct), uses readily available alcohols researchgate.net
Catalytic Nitrile Hydrogenation2,2-DimethylbutanenitrileHeterogeneous (e.g., Pd/C, Rh/C)Atom-economical, direct conversion to the primary amine researchgate.net

Advancements in Materials Science Applications

The incorporation of primary amine functionalities is a well-established strategy for modifying the properties of polymers and other materials. Amine functional polymers are utilized in a wide range of applications, including adhesives, coatings, and biomedical devices. researchgate.net

The specific structure of this compound, with its sterically encumbered primary amine group, could impart unique properties to materials. For instance, its incorporation into polymer backbones or as a side chain could influence the material's thermal stability, solubility, and mechanical properties. The bulky neopentyl-like group may create specific free volume characteristics within a polymer matrix, potentially affecting gas permeability or other transport properties.

Future research in this area could focus on:

Synthesis of novel monomers: Derivatizing this compound to create novel vinyl, acrylic, or epoxy monomers for polymerization.

Surface modification: Using this compound to functionalize the surfaces of materials, thereby altering their hydrophilicity, adhesion, or biocompatibility. The steric hindrance might provide a controlled level of surface reactivity.

Development of functional polymers: Investigating the properties of polymers and copolymers containing the 2,2-dimethylbutylamino moiety for applications in areas such as gas separation membranes, specialty coatings, or as components in stimuli-responsive materials.

While this is an emerging area with limited specific research on this compound, the fundamental principles of polymer and materials science suggest that its unique structure holds promise for the development of new functional materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. These modern techniques are highly applicable to the synthesis of this compound.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. For the synthesis of primary amines, flow processes have been developed for catalytic hydrogenations and reductive aminations. researchgate.netacs.org For example, the catalytic amination of 2,2-dimethylbutan-1-ol with ammonia could be performed in a flow reactor packed with a heterogeneous catalyst, allowing for the continuous production of this compound while effectively managing the removal of the water byproduct. acs.org

Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions for the synthesis of this compound. acs.orgnih.gov These systems can perform multiple reactions in parallel, screening different catalysts, solvents, and temperatures to quickly identify the optimal conditions. nih.govresearchgate.net Automated platforms using pre-packed reagent capsules are also being developed to enhance safety and simplify the synthesis of various compounds, including the conversion of primary amines to other functional groups. nih.govsynplechem.com Such a system could be adapted for the multi-step synthesis of derivatives of this compound. The integration of artificial intelligence and machine learning with these automated systems further promises to accelerate the development of novel and efficient synthetic routes.

Q & A

Q. What are the most reliable synthetic routes for preparing 2,2-Dimethylbutan-1-amine, and what reaction conditions optimize yield?

Answer: The synthesis of this compound typically involves alkylation or reductive amination. For example:

  • Alkylation method : React 2,2-dimethylbutanal with ammonia or a primary amine under hydrogenation conditions (e.g., H₂/Pd-C) to form the amine backbone. Acidic or basic conditions may influence regioselectivity .
  • Reductive amination : Use 2,2-dimethylbutyraldehyde with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. Monitor pH (6–7) to favor imine intermediate formation .
    Key optimization parameters : Temperature (60–80°C), solvent polarity (methanol or ethanol), and catalyst choice (e.g., Raney nickel for milder conditions).

Q. How can researchers purify this compound to achieve high purity for spectroscopic analysis?

Answer:

  • Distillation : Fractional distillation under reduced pressure (e.g., 50–60°C at 10 mmHg) minimizes thermal decomposition.
  • Chromatography : Use silica gel column chromatography with eluents like ethyl acetate/hexane (3:7 ratio). For hydrochloride salts (e.g., this compound hydrochloride), recrystallize from ethanol/ether mixtures .
  • Derivatization : Convert to stable urea or sulfonamide derivatives for easier isolation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify methyl groups (δ ~1.0–1.2 ppm for CH₃) and amine protons (δ ~1.5–2.5 ppm, broad). The quaternary carbon (C-2) appears at δ ~35–40 ppm .
  • IR Spectroscopy : N-H stretching (~3350 cm⁻¹) and C-N bending (~1600 cm⁻¹) confirm amine functionality .
  • Mass Spectrometry : Molecular ion peak at m/z 101.19 (C₆H₁₅N) with fragmentation patterns (e.g., loss of CH₃ groups) .

Advanced Research Questions

Q. How can researchers differentiate between structural isomers (e.g., this compound vs. 3,3-Dimethylbutan-1-amine) using advanced NMR techniques?

Answer:

  • 2D NMR (HSQC/HMBC) : Map correlations between protons and carbons. For this compound, the amine proton (H-1) couples with C-2 (quaternary), while H-3 couples with C-2 in the isomer.
  • NOESY : Detect spatial proximity between methyl groups and the amine moiety to confirm branching .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Answer: Steric hindrance from the two methyl groups at C-2 reduces nucleophilicity at the α-carbon. In alkylation reactions:

  • Primary amine reactivity : The amine acts as a nucleophile in SN₂ reactions with alkyl halides (e.g., methyl iodide), but steric effects favor elimination (E2) over substitution at elevated temperatures .
  • Kinetic studies : Use stopped-flow techniques to measure rate constants under varying solvent polarities (e.g., DMSO vs. THF) .

Q. How does the stability of this compound vary under oxidative or acidic conditions?

Answer:

  • Oxidative degradation : Exposure to KMnO₄ or O₂ generates nitriles (via imine intermediates) or nitro compounds. Monitor using GC-MS .
  • Acidic conditions : Protonation of the amine forms a water-soluble hydrochloride salt, which stabilizes against oxidation but may undergo Hofmann elimination at high temperatures (>100°C) .

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles for this compound derivatives?

Answer:

  • Meta-analysis : Compare reaction conditions (e.g., solvent, catalyst loading) across studies. For example, Pd-C vs. PtO₂ catalysts in hydrogenation may alter byproduct ratios .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict thermodynamic vs. kinetic product distributions under varying temperatures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.